molecular formula C10H18O2 B12104572 (1R)-(-)-trans-Pinane-1,10-diol

(1R)-(-)-trans-Pinane-1,10-diol

Cat. No.: B12104572
M. Wt: 170.25 g/mol
InChI Key: YXPRXLGCXIMBPD-UHFFFAOYSA-N
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Description

(1R)-(-)-trans-Pinane-1,10-diol: trans-1,10-Dihydroxy-1,10-dimethylbicyclo[2.2.2]octane , is a bicyclic compound with a unique structure. It belongs to the class of pinane derivatives and is characterized by its two hydroxyl groups attached to adjacent carbon atoms in the pinane framework.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of (1R)-(-)-trans-Pinane-1,10-diol . One common method involves the reduction of the corresponding ketone precursor. Here’s a typical synthetic route:

    Reduction of trans-Pinane-1,10-dione:

b. Industrial Production Methods: Industrial production methods may involve large-scale reduction processes using specialized catalysts and optimized conditions. specific details regarding industrial-scale synthesis are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

(1R)-(-)-trans-Pinane-1,10-diol: can participate in various chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or other functionalized derivatives.

    Reduction: As mentioned earlier, reduction of the ketone precursor leads to the diol.

    Substitution: The hydroxyl groups can undergo substitution reactions.

    Acid-Catalyzed Reactions: Acid-catalyzed dehydration or esterification reactions are possible.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

(1R)-(-)-trans-Pinane-1,10-diol: finds applications in various fields:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).

    Medicine: Explored for its pharmacological properties.

    Industry: Used in fragrance and flavor formulations.

Mechanism of Action

The exact mechanism of action for (1R)-(-)-trans-Pinane-1,10-diol depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

(1R)-(-)-trans-Pinane-1,10-diol: stands out due to its unique bicyclic structure. Similar compounds include other pinane derivatives, such as (1S)-(+)-Camphor and (1R,2R)-1,2-Diphenylethylenediamine .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-3-4-8(6-11)10(9,12)5-7/h7-8,11-12H,3-6H2,1-2H3

InChI Key

YXPRXLGCXIMBPD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1(C2)O)CO)C

Origin of Product

United States

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